
1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol (d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17:0-17:1-17:0 D5 TG, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic triglyceride compound. It is commonly used as a lipid standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for identifying lipid metabolites. This compound is also utilized as an internal standard for measuring triglyceride concentrations in various biological tissues, including horse adipose tissue, human plasma, and liver tissue .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-17:1-17:0 D5 TG involves the esterification of glycerol with heptadecanoic acid and 10Z-heptadecenoic acid. The process typically includes the following steps:
Esterification: Glycerol is reacted with heptadecanoic acid and 10Z-heptadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuteration: The compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms to produce the deuterated form, 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in powder form
Industrial Production Methods
Industrial production of 17:0-17:1-17:0 D5 TG follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.
Deuteration: The deuteration process is scaled up using specialized equipment to ensure uniform incorporation of deuterium atoms.
Purification and Packaging: The compound is purified using industrial-scale chromatography and packaged in amber glass vials to maintain stability
化学反応の分析
Types of Reactions
17:0-17:1-17:0 D5 TG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to release glycerol and fatty acids.
Transesterification: The compound can undergo transesterification reactions to form different triglycerides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions
Major Products Formed
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Hydrolysis Products: Glycerol and heptadecanoic acid, 10Z-heptadecenoic acid.
Transesterification Products: Different triglycerides with varying fatty acid compositions
科学的研究の応用
17:0-17:1-17:0 D5 TG has several scientific research applications:
Chemistry: Used as a standard in UPLC-MS for lipidomics studies to identify and quantify lipid metabolites.
Biology: Serves as an internal standard for measuring triglyceride concentrations in biological samples.
Medicine: Utilized in studies related to lipid metabolism and associated disorders.
Industry: Employed in quality control and standardization of lipid-based products .
作用機序
The mechanism of action of 17:0-17:1-17:0 D5 TG involves its role as a lipid standard and internal standard in analytical techniques. It interacts with lipid metabolites and triglycerides in biological samples, allowing for accurate identification and quantification. The deuterated form ensures minimal interference with the natural isotopic distribution of the sample, providing precise measurements .
類似化合物との比較
Similar Compounds
1-Heptadecanoyl-rac-glycerol: A monoacylglycerol used as a standard in lipid analysis.
181-20 DG (1-oleoyl-2-acetyl-sn-glycerol): A diacylglycerol used in lipid research.
120 DG (1,2-dilauroyl-sn-glycerol): Another diacylglycerol used in lipid studies
Uniqueness
17:0-17:1-17:0 D5 TG is unique due to its deuterated form, which provides enhanced accuracy in mass spectrometry analysis. Its specific fatty acid composition makes it suitable for various lipidomics applications, distinguishing it from other similar compounds .
特性
分子式 |
C54H102O6 |
|---|---|
分子量 |
852.4 g/mol |
IUPAC名 |
[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate |
InChI |
InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D |
InChIキー |
OWYYELCHNALRQZ-ADIIQMQPSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


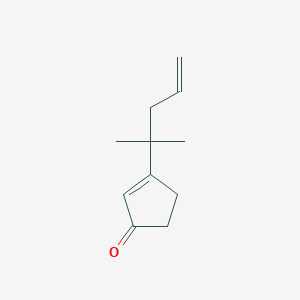
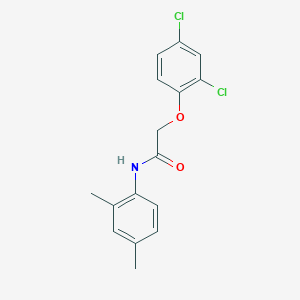
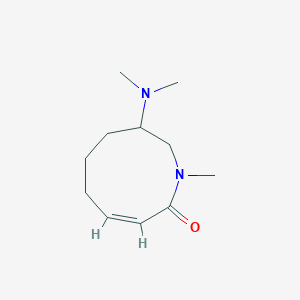
![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)




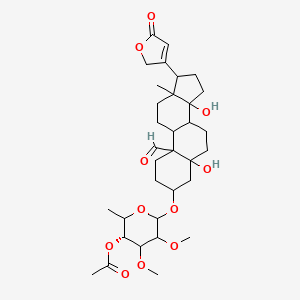

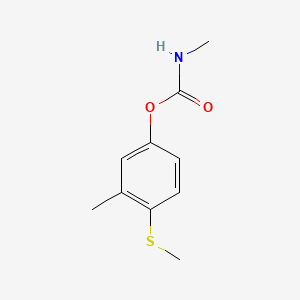
![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
